2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1216402-53-7
VCID: VC2669597
InChI: InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2
SMILES: C1COCCC1OC2=NC(=NC=C2)Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine

CAS No.: 1216402-53-7

Cat. No.: VC2669597

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine - 1216402-53-7

Specification

CAS No. 1216402-53-7
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 2-chloro-4-(oxan-4-yloxy)pyrimidine
Standard InChI InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2
Standard InChI Key QXDLKLFGVNQFBB-UHFFFAOYSA-N
SMILES C1COCCC1OC2=NC(=NC=C2)Cl
Canonical SMILES C1COCCC1OC2=NC(=NC=C2)Cl

Introduction

Structural Analysis and Properties

Chemical Reactivity

The reactivity profile of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is likely influenced by several factors:

  • The chlorine atom at position 2 represents an electrophilic site susceptible to nucleophilic substitution reactions

  • The pyrimidine ring's electron-deficient nature enhances the reactivity of the C-Cl bond

  • The tetrahydropyran moiety may introduce steric considerations that affect reaction rates and selectivity

The chlorinated position can potentially undergo substitution reactions with various nucleophiles such as amines, thiols, and alcohols. Such substitutions are valuable in creating diverse chemical libraries for drug discovery efforts.

PropertyEstimated ValueBasis for Estimation
Molecular WeightApproximately 226-230 g/molCalculated from molecular formula
AppearanceLikely a crystalline solidCommon for similar heterocycles
SolubilityModerately soluble in organic solvents; limited water solubilityBased on similar pyrimidine ethers
Melting Point110-160°C rangeTypical for similar pyrimidine derivatives
Log P1.5-2.5Estimated based on structure

Applications in Medicinal Chemistry

Structure-Activity Relationships

Based on research with related compounds, several structural elements may contribute to biological activity:

  • The nitrogen atoms in the pyrimidine ring often participate in hydrogen bonding with protein targets

  • The tetrahydropyran moiety can serve as a hydrogen bond acceptor through its oxygen atom

  • The chlorine substituent may interact with hydrophobic pockets in biological targets or serve as a leaving group for further reactions

Similar compounds, such as those based on pyrazolo[3,4-d]pyrimidine scaffolds, have been investigated for their ability to form hydrogen bonds with protein targets like BRAF V600E .

Analytical Methods

Characterization Techniques

For the identification and characterization of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyrimidine protons and the tetrahydropyran ring protons

    • ¹³C NMR would confirm the carbon framework and substitution pattern

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern

    • Characteristic fragmentation might include loss of the tetrahydropyran moiety

  • Infrared Spectroscopy:

    • Would show characteristic bands for C-O-C stretching (ether linkage)

    • C=N stretching vibrations from the pyrimidine ring

  • X-ray Crystallography:

    • Would provide definitive structural confirmation including bond angles and conformational details

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